molecular formula C15H24OSe B14508120 [(2-Methoxyoctyl)selanyl]benzene CAS No. 63603-31-6

[(2-Methoxyoctyl)selanyl]benzene

Cat. No.: B14508120
CAS No.: 63603-31-6
M. Wt: 299.32 g/mol
InChI Key: KNDOWVQPZKMPPO-UHFFFAOYSA-N
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Description

[(2-Methoxyoctyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a 2-methoxyoctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxyoctyl)selanyl]benzene typically involves the reaction of a selenylating agent with a benzene derivative. One common method is the reaction of 2-methoxyoctyl bromide with sodium selenide, followed by the addition of the resulting selenide to a benzene ring under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxyoctyl)selanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Regeneration of the selenide.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[(2-Methoxyoctyl)selanyl]benzene has several applications in scientific research:

    Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [(2-Methoxyoctyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through the formation of reactive selenium species, which can interact with proteins, DNA, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.

    Selenocysteine: The 21st amino acid, containing selenium, and involved in various enzymatic functions.

    Selenomethionine: A selenium-containing amino acid used as a dietary supplement and in research.

Uniqueness

[(2-Methoxyoctyl)selanyl]benzene is unique due to its specific structural features, including the 2-methoxyoctyl group, which can influence its solubility, reactivity, and biological activity

Properties

CAS No.

63603-31-6

Molecular Formula

C15H24OSe

Molecular Weight

299.32 g/mol

IUPAC Name

2-methoxyoctylselanylbenzene

InChI

InChI=1S/C15H24OSe/c1-3-4-5-7-10-14(16-2)13-17-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3

InChI Key

KNDOWVQPZKMPPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C[Se]C1=CC=CC=C1)OC

Origin of Product

United States

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